molecular formula C11H16ClN5O B7856878 C11H16ClN5O

C11H16ClN5O

Cat. No.: B7856878
M. Wt: 269.73 g/mol
InChI Key: ZDBHIPUGWPRDDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the molecular formula C11H16ClN5O Clorprenaline . It is a synthetic compound that has been studied for its various chemical properties and potential applications in different fields. Clorprenaline is primarily recognized for its role as a bronchodilator, which means it helps to relax and open the air passages in the lungs, making it easier to breathe.

Preparation Methods

Synthetic Routes and Reaction Conditions

Clorprenaline can be synthesized through several chemical routes. One common method involves the reaction of 2-chlorobenzyl chloride with isopropylamine in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, leading to the formation of Clorprenaline.

Industrial Production Methods

In industrial settings, the production of Clorprenaline often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Clorprenaline undergoes various types of chemical reactions, including:

    Oxidation: Clorprenaline can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorine atom in Clorprenaline can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzyl alcohol , while substitution reactions can produce various substituted derivatives of Clorprenaline.

Scientific Research Applications

Clorprenaline has been extensively studied for its applications in various fields:

    Chemistry: It is used as a model compound in studies of chemical reactivity and synthesis.

    Biology: Clorprenaline is investigated for its effects on biological systems, particularly its role as a bronchodilator.

    Medicine: It is used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

    Industry: Clorprenaline is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Clorprenaline exerts its effects primarily by stimulating beta-adrenergic receptors in the lungs. This stimulation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The compound interacts with specific molecular targets and pathways, including the cyclic AMP (cAMP) pathway , which plays a crucial role in mediating its effects.

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another bronchodilator with a similar mechanism of action.

    Terbutaline: A compound used for similar therapeutic purposes.

    Isoprenaline: Shares structural similarities and is used as a bronchodilator.

Highlighting Uniqueness

Clorprenaline is unique in its specific chemical structure, which includes a chlorine atom and an isopropylamine group . These structural features contribute to its distinct pharmacological properties and make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-(2-propan-2-yltetrazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O.ClH/c1-7(2)16-14-11(13-15-16)8-4-5-10(17-3)9(12)6-8;/h4-7H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBHIPUGWPRDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC(=C(C=C2)OC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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